molecular formula C6HCl4NO B3273326 2,5,6-Trichloronicotinoyl chloride CAS No. 58584-88-6

2,5,6-Trichloronicotinoyl chloride

Cat. No.: B3273326
CAS No.: 58584-88-6
M. Wt: 244.9 g/mol
InChI Key: DRWKYBUROSTSFN-UHFFFAOYSA-N
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Description

2,5,6-Trichloronicotinoyl chloride is an organic compound with the chemical formula C6HCl4NO. It is a derivative of nicotinic acid and is characterized by the presence of three chlorine atoms attached to the pyridine ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,6-Trichloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 2,5,6-trichloronicotinic acid with thionyl chloride under reflux conditions. The reaction typically proceeds as follows:

C6H2Cl3NO2+SOCl2C6HCl4NO+SO2+HCl\text{C}_6\text{H}_2\text{Cl}_3\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{HCl}_4\text{NO} + \text{SO}_2 + \text{HCl} C6​H2​Cl3​NO2​+SOCl2​→C6​HCl4​NO+SO2​+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloronicotinoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Products include substituted nicotinoyl derivatives.

    Hydrolysis: 2,5,6-Trichloronicotinic acid.

    Reduction: 2,5,6-Trichloronicotinamide.

Scientific Research Applications

2,5,6-Trichloronicotinoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trichloronicotinoyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile due to the electron-withdrawing effect of the chlorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce the nicotinoyl moiety into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloronicotinoyl chloride
  • 2,6-Dichloronicotinoyl chloride
  • 2,4,6-Trichloronicotinoyl chloride

Uniqueness

2,5,6-Trichloronicotinoyl chloride is unique due to the specific positioning of the chlorine atoms on the pyridine ring, which imparts distinct reactivity and properties compared to other chloronicotinoyl chlorides. This unique structure allows for selective reactions and applications in various fields .

Properties

IUPAC Name

2,5,6-trichloropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl4NO/c7-3-1-2(6(10)12)4(8)11-5(3)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWKYBUROSTSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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